(3E)-1-benzyl-3-{[(3-chloro-2-methylphenyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide
Description
Properties
IUPAC Name |
(3E)-1-benzyl-3-[(3-chloro-2-methylanilino)methylidene]-2,2-dioxo-2λ6,1-benzothiazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN2O3S/c1-16-19(24)11-7-12-20(16)25-14-22-23(27)18-10-5-6-13-21(18)26(30(22,28)29)15-17-8-3-2-4-9-17/h2-14,25H,15H2,1H3/b22-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJCKBXYFXHEXNL-HYARGMPZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC=C2C(=O)C3=CC=CC=C3N(S2(=O)=O)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC=C1Cl)N/C=C/2\C(=O)C3=CC=CC=C3N(S2(=O)=O)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3E)-1-benzyl-3-{[(3-chloro-2-methylphenyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide belongs to a class of heterocyclic compounds known for their diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be summarized as follows:
- IUPAC Name : this compound
- Molecular Formula : C19H18ClN3O2S
- Molecular Weight : 373.88 g/mol
This compound features a benzothiazine core, which is known for its ability to interact with various biological targets.
Biological Activity Overview
The biological activities of this compound have been investigated in various studies, highlighting its potential as an anticancer agent, anti-inflammatory drug, and antimicrobial agent.
Anticancer Activity
Research indicates that derivatives of benzothiazine compounds exhibit significant anticancer properties. The mechanism is often linked to the inhibition of cell proliferation and induction of apoptosis in cancer cells. For instance:
- Mechanism : Compounds similar to this compound have been shown to disrupt mitochondrial function and activate caspase pathways leading to apoptosis .
Anti-inflammatory Activity
The compound has also demonstrated anti-inflammatory effects. Studies suggest that it may inhibit pro-inflammatory cytokines and reduce inflammation in animal models:
- Effects on Cytokines : Inhibition of interleukin (IL)-1β and IL-18 release has been observed, indicating potential use in treating inflammatory diseases .
Antimicrobial Activity
The antimicrobial properties of this compound have been assessed against various pathogens. Its efficacy surpasses that of standard reference drugs in some cases:
| Pathogen Type | Activity Level | Reference Drug Comparison |
|---|---|---|
| Bacterial Infections | High | Superior to Piroxicam® |
| Fungal Infections | Moderate | Comparable to standard antifungals |
Case Studies
Several case studies have highlighted the therapeutic potential of benzothiazine derivatives:
- Study on Anticancer Properties :
- Anti-inflammatory Efficacy :
Research Findings
Recent research has focused on synthesizing new derivatives and assessing their biological activities. The following findings are noteworthy:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The benzothiazinone dioxide core is highly modular, with substituents at N1 and C3 dictating reactivity and physical properties. Key analogues include:
- The (3-chloro-2-methylphenyl)amino)methylene group at C3 adds both electron-withdrawing (Cl) and electron-donating (methyl) effects, modulating reactivity in multicomponent reactions .
Reactivity in Multicomponent Reactions
Benzothiazinone dioxides act as enol nucleophiles in reactions with aldehydes and active methylene nitriles. Comparative studies reveal:
- Product Selectivity: 1-Ethyl derivatives (e.g., ) with malononitrile yield 2-amino-4-heteroaryl-4H-pyrans (e.g., pyran[3,2-c][2,1]benzothiazine derivatives) . Ethyl cyanoacetate as the nitrile source leads to competitive pathways, forming salts (e.g., triethylammonium bis-adducts) or acrylates, depending on the aldehyde . The target compound's benzyl group may sterically hinder bis-adduct formation, favoring pyrans over salts, though experimental data specific to this derivative is pending .
Mechanistic Insights : The formation of triethylammonium salts in ethyl derivatives suggests a proton-transfer step competing with cyclization. The bulkier benzyl substituent in the target compound could suppress such side reactions, enhancing selectivity for pyran products .
Crystallographic and Physicochemical Properties
- Crystal Packing : Chlorinated derivatives (e.g., 3,3-dichloro-1-ethyl) exhibit dense packing via Cl···Cl and C–H···O interactions, while benzyl-containing analogues may engage in C–H···π or π-π interactions due to aromatic substituents .
- Thermal Stability: Dichloro-substituted derivatives show higher melting points (~200–220°C) compared to non-halogenated analogues, attributed to stronger intermolecular forces .
Data Tables
Table 1: Comparative Reactivity in Multicomponent Reactions
Table 2: Crystallographic Parameters
Research Findings and Insights
- Synthetic Flexibility: The benzothiazinone dioxide scaffold supports diverse functionalization. Chlorination at C3 (as in ) enhances electrophilicity, while bulky N1 groups (e.g., benzyl) improve product selectivity in multicomponent reactions .
- Structural Analysis: Crystallographic tools like SHELXL () and ORTEP-3 () are critical for confirming the (E)-configuration of the C3 substituent and analyzing non-covalent interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
